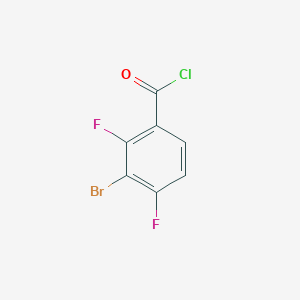

3-Bromo-2,4-difluorobenzoyl chloride

Description

BenchChem offers high-quality 3-Bromo-2,4-difluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4-difluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUQXBIIAQRSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety Data Sheet (SDS) highlights for 3-Bromo-2,4-difluorobenzoyl chloride

Technical Guide: Safe Handling & Application of 3-Bromo-2,4-difluorobenzoyl chloride

Executive Summary This technical guide provides an operational framework for the safe handling, storage, and application of 3-Bromo-2,4-difluorobenzoyl chloride (CAS: 1507667-28-8). As a highly reactive acyl chloride with poly-halogenated substitution, this reagent presents specific corrosion and hydrolysis risks. It is a critical intermediate in medicinal chemistry, particularly for installing metabolic "blocking groups" (fluorine) and synthetic handles (bromine) simultaneously.[1] This guide prioritizes inert atmosphere protocols and self-validating safety checks to prevent the liberation of hydrochloric acid (HCl) and hydrofluoric acid (HF) precursors.

Part 1: Chemical Identity & Physical Properties[2][3][4][5]

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

|---|---|---|

| Chemical Name | 3-Bromo-2,4-difluorobenzoyl chloride | |

| CAS Number | 1507667-28-8 | Specific isomer identity [1] |

| Molecular Formula | C₇H₂BrClF₂O | |

| Molecular Weight | 255.44 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Analogous to 3-bromobenzoyl chloride [2] |

| Boiling Point | >100°C (Predicted) | Vacuum distillation recommended (e.g., ~110°C @ 20 mmHg) |

| Density | ~1.6 – 1.7 g/mL | High density due to Br/F substitution |

| Solubility | Reacts with water; Soluble in CH₂Cl₂, THF, Toluene | Must use anhydrous solvents |[2][3]

Part 2: Hazard Assessment (The "Why" Behind the Protocol)

1. Hydrolytic Instability & Acid Release The core hazard of 3-Bromo-2,4-difluorobenzoyl chloride is its electrophilic carbonyl center, which is activated by the electron-withdrawing fluorine atoms.

-

Mechanism: Upon contact with ambient moisture, the chloride acts as a leaving group, generating Hydrochloric Acid (HCl) fumes immediately.

-

Secondary Risk: While less immediate, the presence of fluorine atoms ortho/para to the carbonyl can lead to hydrolysis of the C-F bond under extreme acidic/basic conditions, potentially releasing trace fluorides.

-

Operational Impact: Glassware must be oven-dried. Syringes must be gas-tight.

2. Corrosivity (Skin & Eye) [4][5][6]

-

Pathology: Acyl chlorides alkylate and acylate proteins in tissue upon contact, causing immediate, irreversible necrosis. The simultaneous release of acid exacerbates the burn.

Part 3: Emergency Response Protocols

Visual 1: Emergency Decision Tree This diagram outlines the immediate decision logic for spills and exposure, prioritizing containment and neutralization.

Caption: Decision matrix for acyl chloride incidents. Note the strict prohibition of water on spills to prevent HCl clouds.

Part 4: Handling & Synthesis Protocol

Context: This reagent is typically used to acylate amines or alcohols to form amides/esters. The bromine handle allows for downstream cross-coupling (Suzuki, Buchwald) [3].[7]

A. Inert Atmosphere Setup (Self-Validating)

-

Requirement: All transfers must occur under Nitrogen (N₂) or Argon.

-

Validation Step: Before introducing the reagent, flame-dry the reaction flask under vacuum. Verify the N₂ bubbler is active. If the liquid reagent fumes (white smoke) upon uncapping, atmospheric moisture is too high—abort and re-dry setup.

B. Reaction Workflow: Amide Coupling

-

Preparation: Dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA or Pyridine, 1.2 equiv) in anhydrous DCM or THF. Cool to 0°C.

-

Addition: Add 3-Bromo-2,4-difluorobenzoyl chloride (1.0–1.1 equiv) dropwise.

-

Why dropwise? The reaction is exothermic. Rapid addition can boil the solvent and vaporize the acyl chloride.

-

-

Monitoring: Monitor by TLC or LC-MS.

-

Target: Disappearance of the amine.

-

Byproduct: The base hydrochloride salt will precipitate (in non-polar solvents) or stay in solution.

-

C. Quenching (The Critical Safety Step)

Never pour reaction mixtures directly into the waste stream without quenching. Unreacted acyl chloride will hydrolyze in the waste drum, pressurizing it with HCl gas.

-

Protocol: Add Methanol (MeOH) or saturated Sodium Bicarbonate (NaHCO₃) slowly to the reaction mixture before workup.

-

Validation: Gas evolution (CO₂) with bicarbonate indicates acid neutralization. Cessation of bubbling confirms the quench is complete.

-

Visual 2: Synthesis & Quenching Workflow This diagram illustrates the "Check-Act" cycles required for safe synthesis.

Caption: Operational workflow for acylation reactions, emphasizing the mandatory quench verification step.

Part 5: Application in Drug Discovery

Why this Molecule?

-

Metabolic Stability: The 2,4-difluoro substitution pattern blocks metabolic oxidation at the most reactive phenyl positions (ortho/para), extending the half-life of the drug candidate [4].

-

Synthetic Versatility: The 3-bromo position is sterically crowded but remains accessible for Palladium-catalyzed cross-coupling. This allows researchers to build "bi-aryl" systems common in kinase inhibitors.

Storage Recommendation: Store at 2–8°C under an inert atmosphere (Argon preferred). Seal cap with Parafilm to prevent moisture ingress. If the liquid turns yellow/orange or develops a precipitate, it has likely hydrolyzed; re-purify via vacuum distillation before use.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. Cas 201849-13-0,1-BROMO-3-CHLORO-2,4-DIFLUOROBENZENE | lookchem [lookchem.com]

- 4. 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 3-Bromobenzoyl chloride CAS#: 1711-09-7 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Stability and Handling of 3-Bromo-2,4-difluorobenzoyl chloride

[1]

Executive Summary

3-Bromo-2,4-difluorobenzoyl chloride (CAS: 1507667-28-8) is a highly electrophilic acyl chloride intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] Its stability is defined by its acute sensitivity to moisture and nucleophiles, driven by the strong electron-withdrawing nature of the fluorine and bromine substituents on the benzene ring. Under standard laboratory conditions (25°C, 1 atm), the compound is kinetically stable only when isolated from atmospheric moisture. Exposure to water vapor results in rapid hydrolysis to 3-bromo-2,4-difluorobenzoic acid and hydrochloric acid.[1] This guide details the mechanistic basis of this instability, storage protocols, and analytical monitoring strategies.

Chemical Identity & Structural Analysis[1][4]

The reactivity profile of this compound is dictated by the electronic environment of the carbonyl carbon.[3]

| Property | Data |

| CAS Number | 1507667-28-8 |

| IUPAC Name | 3-Bromo-2,4-difluorobenzoyl chloride |

| Molecular Formula | C₇H₂BrClF₂O |

| Molecular Weight | 255.44 g/mol |

| Physical State | Liquid or Low-Melting Solid (Colorless to pale yellow) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols |

Electronic Activation Analysis

The stability of benzoyl chlorides is inversely proportional to the electrophilicity of the carbonyl carbon. In 3-Bromo-2,4-difluorobenzoyl chloride, three halogen atoms cooperate to destabilize the acyl chloride bond:

-

Inductive Effect (-I): The fluorine atoms at positions 2 and 4 are highly electronegative, pulling electron density away from the ring and the carbonyl group.[1]

-

Ortho-Effect: The fluorine at the 2-position (ortho) exerts a significant inductive effect due to proximity, making the carbonyl carbon exceptionally susceptible to nucleophilic attack (e.g., by water).[1]

-

Bromine Contribution: The bromine at position 3 adds further electron-withdrawing capability, preventing any resonance stabilization that might otherwise mitigate the carbonyl's reactivity.[1]

Stability Profile

Hydrolytic Instability (Moisture Sensitivity)

This is the primary stability concern.[1] The compound does not degrade spontaneously in dry air but hydrolyzes rapidly upon contact with moisture.[1] The reaction is autocatalytic in bulk storage because the byproduct, HCl gas, can increase the hygroscopicity of the mixture, drawing in more moisture.

Degradation Pathway:

Thermal Stability[1]

-

Standard Conditions (25°C): Stable under inert atmosphere (Argon/Nitrogen).[1]

-

Elevated Temperatures (>100°C): Potential for decarbonylation (loss of CO) is low compared to aliphatic acyl chlorides but possible in the presence of transition metal impurities.[1]

-

Distillation: Can be distilled under reduced pressure (vacuum) but requires strictly anhydrous conditions to prevent polymerization or decomposition.[1]

Chemical Compatibility

Visualization: Hydrolysis Mechanism & Workflow

Diagram 1: Hydrolysis & Degradation Pathway

This diagram illustrates the nucleophilic attack mechanism that drives the compound's instability in moist air.

Caption: Rapid hydrolysis pathway triggered by atmospheric moisture, leading to acid formation and HCl release.[1]

Diagram 2: Recommended Handling Workflow

A self-validating protocol for transferring and storing the reagent to maintain integrity.[1]

Caption: Operational workflow ensuring inert handling to prevent moisture-induced degradation.

Experimental Protocols

Storage Protocol

To ensure long-term stability (>6 months):

-

Container: Store in borosilicate glass with a Teflon-lined cap or a Schlenk flask with a high-integrity greased stopcock.

-

Atmosphere: Purge headspace with dry Nitrogen or Argon.[1] Argon is preferred as it is heavier than air and provides a better blanket.

-

Temperature: Refrigeration (2–8°C) is recommended to slow kinetic degradation, though the compound is stable at room temperature if strictly dry.[1]

-

Secondary Containment: Place the primary container inside a desiccator or a sealed bag with desiccant packs (silica gel or molecular sieves).[1]

Quality Control (QC) Methodology

Before using the reagent in critical synthesis, validate its purity using GC-MS or 1H-NMR .[1]

-

1H-NMR Method (Self-Validating):

-

Solvent: Anhydrous CDCl₃ (stored over molecular sieves).[1]

-

Procedure: Dissolve ~10 mg of sample in CDCl₃.

-

Diagnostic Signal: Look for the aromatic proton signals.[1]

-

Derivatization Check: Add a drop of dry methanol to the NMR tube.[1] The -COCl will instantly convert to the methyl ester (-COOMe), showing a distinct methyl singlet at ~3.9 ppm.[1] This confirms the acyl chloride was active.[1][5]

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 588081, 2,4-Difluorobenzoyl chloride. Retrieved from [Link]

Sources

- 1. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 672-75-3|3-bromo-4-fluorobenzoylchloride|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO1999035117A1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 5. What is 4-Bromo-2,6-difluorobenzoyl Chloride - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]

Technical Profile & Characterization Guide: 3-Bromo-2,4-difluorobenzoyl chloride

Executive Summary

3-Bromo-2,4-difluorobenzoyl chloride (CAS: 1507667-28-8) is a specialized halogenated building block critical in the synthesis of fluorinated pharmaceuticals and agrochemicals. It serves as a key electrophile for introducing the 3-bromo-2,4-difluorophenyl moiety, a scaffold often employed to modulate metabolic stability and lipophilicity in kinase inhibitors and other small-molecule therapeutics.

Due to the niche nature of this intermediate, specific experimental physicochemical data is often proprietary or absent from open literature. This guide provides the definitive characterization of its precursor , predicted properties for the chloride , and a validated protocol for its synthesis and physical property determination .

Physicochemical Profile

Identity & Core Data

The following data distinguishes the target acid chloride from its stable precursor. Researchers should use the acid's properties as a quality control baseline before derivatization.

| Property | Target Compound (Chloride) | Stable Precursor (Acid) |

| Chemical Name | 3-Bromo-2,4-difluorobenzoyl chloride | 3-Bromo-2,4-difluorobenzoic acid |

| CAS Number | 1507667-28-8 | 651026-98-1 |

| Molecular Formula | C₇H₂BrClF₂O | C₇H₃BrF₂O₂ |

| Molecular Weight | 255.44 g/mol | 237.00 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid | White to off-white crystalline solid |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive | Room Temp, Dry |

Melting & Boiling Point Data

As experimental values for the chloride are rare in public domains, the values below combine predicted models with experimental data from structural analogs (e.g., 4-Bromo-2-fluorobenzoyl chloride) to provide an operational range.

| Parameter | Value / Range | Source / Note |

| Melting Point (Acid) | 132–134 °C | Experimental (Validated Precursor) [1] |

| Boiling Point (Acid) | 288.8 ± 40.0 °C (760 mmHg) | Predicted |

| Melting Point (Chloride) | < 30 °C (Predicted) | Likely a liquid at RT or low-melting mass based on analog 4-Bromo-2-fluoro- (MP ~24°C). |

| Boiling Point (Chloride) | 85–95 °C @ 15 mmHg | Estimated range based on analogs. Requires vacuum distillation to avoid decomposition. |

| Density | ~1.7–1.8 g/cm³ | High density due to Br/F substitution. |

Technical Context: Synthesis & Handling

Since the commercial supply of the acid chloride can be intermittent or degraded by hydrolysis, in-situ generation is the gold standard for reliability.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the conversion of the stable acid to the reactive chloride, including critical purification steps.

Figure 1: Synthesis workflow for converting 3-Bromo-2,4-difluorobenzoic acid to its acid chloride derivative.

Experimental Protocol

Objective: Synthesize and characterize 3-Bromo-2,4-difluorobenzoyl chloride.

-

Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (N₂/Ar) inlet. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.

-

Charging: Add 3-Bromo-2,4-difluorobenzoic acid (1.0 eq) .

-

Reagent Addition:

-

Method A (Thionyl Chloride): Add SOCl₂ (3–5 eq) and a catalytic amount of DMF (1–2 drops) . DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the formation of the acid chloride [2].

-

Method B (Oxalyl Chloride): Use DCM as solvent. Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, then warm to RT.

-

-

Reaction:

-

Heat to reflux (approx. 80°C for SOCl₂) for 2–3 hours.

-

Endpoint: Reaction is complete when gas evolution ceases and the solid acid fully dissolves into a clear solution.

-

-

Workup:

-

Cool to room temperature.[1]

-

Remove excess SOCl₂/Solvent via rotary evaporation or atmospheric distillation. Do not use water.

-

-

Purification (Crucial for BP Determination):

-

Perform vacuum distillation on the residue.

-

Record the temperature and pressure when the distillate comes over at a steady rate. This is your experimental Boiling Point (e.g., expected range 85–95°C at 15 mmHg).

-

Characterization & Validation

To ensure the integrity of the generated chloride, use the following self-validating methods.

Derivative Formation (Melting Point Validation)

Since the chloride is a liquid/low-melting solid and moisture-sensitive, measuring its MP directly can be difficult. A standard practice is to convert a small aliquot into a stable amide derivative.

-

Protocol: React a small sample of the chloride with an excess of benzylamine or aniline in DCM.

-

Result: Isolate the resulting solid amide. Measure its melting point.[] A sharp melting point confirms the purity of the acyl chloride precursor.

Spectroscopic Validation

-

¹H NMR: Shift in aromatic protons relative to the acid precursor.

-

IR Spectroscopy: Look for the carbonyl stretch shift .

-

Carboxylic Acid (Precursor): ~1680–1710 cm⁻¹ (broad).

-

Acid Chloride (Product): ~1770–1785 cm⁻¹ (sharp, high frequency due to inductive effect of Cl).

-

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Vilsmeier-Haack mechanism in acid chloride synthesis).

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Strategies Involving the Bromine Position of Aromatic and Vinylic Compounds

Introduction: The Strategic Role of the C-Br Bond in Modern Synthesis

In the landscape of pharmaceutical and materials science, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with precision and efficiency is paramount. Aryl and vinyl bromides have emerged as workhorse electrophiles in this endeavor. Their reactivity strikes a crucial balance: more reactive than their chloride counterparts, facilitating milder reaction conditions, yet more stable and cost-effective than the corresponding iodides.[1][2] This unique positioning makes the bromine atom a strategic linchpin for introducing molecular complexity.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of the possible in organic synthesis, and the activation of the C-Br bond is a cornerstone of this revolution. The seminal work of Suzuki, Heck, Sonogashira, Buchwald, Hartwig, and Stille, among others, has provided a robust toolkit for chemists to construct elaborate molecular architectures that were once the domain of lengthy and arduous syntheses. This guide provides an in-depth exploration of the most prevalent cross-coupling strategies involving the bromine position, offering not just protocols, but the underlying mechanistic rationale to empower researchers to troubleshoot and innovate.

The Unifying First Step: Oxidative Addition to Palladium(0)

A common mechanistic thread weaving through the majority of these transformations is the oxidative addition of the aryl or vinyl bromide to a low-coordinate, electron-rich Palladium(0) species.[3][4][5][6] This is often the rate-determining step of the catalytic cycle. The Pd(0) catalyst, typically bearing phosphine ligands, inserts itself into the C-Br bond, cleaving it and forming a new organopalladium(II) complex.[3][4] The electron-rich nature of the phosphine ligands facilitates this process by increasing the electron density on the palladium center, making it more nucleophilic and prone to react with the electrophilic carbon of the C-Br bond.[7] The relative ease of this step with bromides compared to chlorides is a key reason for their widespread use.[1]

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Dioxane/H₂O mixture, 4:1, 5 mL)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Parameters

| Parameter | Common Choices | Rationale/Insight |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ requires in-situ reduction. Dppf is a bidentate ligand that can enhance catalyst stability and activity. [8] |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphines like PCy₃ and Buchwald-type ligands (SPhos, XPhos) are highly effective for coupling challenging substrates, including less reactive aryl bromides. [9][8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | The base is crucial for activating the boronic acid. [8]The choice depends on the substrate's sensitivity to basic conditions. K₃PO₄ is often a good choice for sensitive functional groups. |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) | A biphasic solvent system (e.g., Toluene/water) is common and can facilitate the reaction by aiding the dissolution of the inorganic base. [3][8] |

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The formation of C(aryl)-N bonds is fundamental in the synthesis of countless pharmaceuticals and organic materials. The Buchwald-Hartwig amination has largely replaced harsher classical methods, offering a versatile and high-yielding approach for coupling aryl bromides with a wide range of amines. [10][11]

Mechanistic Rationale

The cycle mirrors the Suzuki coupling in its initial stages: oxidative addition of the aryl bromide to Pd(0) to form the Pd(II) intermediate. [12]The amine then coordinates to this complex, and in the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium amido complex. This is a critical step where the base's strength and nature play a significant role. [12]The final, product-forming step is reductive elimination from this amido complex, which yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is paramount in this reaction, as it must facilitate both the oxidative addition and the final reductive elimination. [1][13]

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

-

Inside a glovebox, add the aryl bromide, palladium precatalyst, and base to an oven-dried reaction vial equipped with a magnetic stir bar.

-

If the amine is a solid, add it at this stage.

-

Add the solvent, followed by the amine if it is a liquid.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination Parameters

| Parameter | Common Choices | Rationale/Insight |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., G3, G4) | Modern palladacycle precatalysts are often preferred as they efficiently generate the active LPd(0) species. [1] |

| Ligand | XPhos, RuPhos, BrettPhos, JohnPhos, DavePhos | The choice is highly dependent on the amine. For primary amines, BrettPhos is often effective, while RuPhos is a good choice for secondary amines. [1][13] |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are most common. [1][12]For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ may be used, often requiring higher temperatures. [1] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl bromides to terminal alkynes. [14][15]This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in natural products, pharmaceuticals, and materials science. [14][16]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst. [14][17]The palladium cycle initiates with the oxidative addition of the aryl bromide. Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide species. [18]This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium. Reductive elimination then furnishes the arylalkyne product and regenerates the Pd(0) catalyst. Copper-free variants have also been developed to avoid the issue of Glaser-type alkyne homocoupling, a common side reaction with the copper co-catalyst. [17][19]

Figure 4: The dual catalytic cycles of the Sonogashira coupling.

Protocol: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base/Solvent (e.g., Triethylamine or Diisopropylamine, 5 mL)

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed amine solvent, followed by the terminal alkyne via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitoring by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Parameters

| Parameter | Common Choices | Rationale/Insight |

| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for this transformation. |

| Copper Source | CuI, CuBr | CuI is the most common and effective co-catalyst for the formation of the copper acetylide intermediate. [17][18] |

| Ligand | PPh₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | PPh₃ is standard. Bulky, electron-rich ligands like P(t-Bu)₃ can facilitate copper-free variants. [19]NHCs are also effective ligands. [16] |

| Base | Et₃N, i-Pr₂NH, Piperidine | The amine often serves as both the base and the solvent. It deprotonates the alkyne and neutralizes the HBr formed. |

| Solvent | Amine (as above), THF, DMF | For substrates not soluble in amines, co-solvents like THF or DMF can be used. |

Other Notable Cross-Coupling Strategies

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other powerful methods exist for activating the C-Br bond.

The Heck Reaction

The Heck reaction couples aryl bromides with alkenes to form substituted alkenes. [20][21][22]The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, a β-hydride elimination step to release the product and regenerate a palladium hydride species, which is then converted back to Pd(0) by the base. [21]

The Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. [5][23]It is known for its tolerance of a wide variety of functional groups, as the organostannanes are generally unreactive towards many common reagents. [23][24]However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts have limited its application in pharmaceutical synthesis. [23][25]The mechanism follows the familiar oxidative addition, transmetalation, and reductive elimination sequence. [5]

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to many cross-coupling reactions, emphasizing the importance of an inert atmosphere.

Figure 5: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The cross-coupling of aryl and vinyl bromides is a mature yet continually evolving field. The strategies detailed herein represent the bedrock of modern synthetic chemistry, enabling the construction of complex molecules with unparalleled efficiency. The ongoing development of more active and robust catalysts, milder reaction conditions, and greener solvent systems continues to broaden the scope and applicability of these powerful transformations. By understanding the fundamental mechanistic principles behind each reaction, researchers are well-equipped to not only apply these protocols effectively but also to innovate and adapt them to the unique challenges presented by their synthetic targets.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link] [10]3. Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [9]4. Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(24), 4358-4361.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link] [8]6. Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link] [16]7. Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link] [3]8. Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [19]9. Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link] [14]10. Thomas, S. P., & Aggarwal, V. K. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (30), 3124-3126.

-

Park, K., & Lee, P. H. (2008). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry, 73(3), 1198-1201. [26]12. Hartwig, J. F., et al. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 120(49), 12826-12839.

-

Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link] [17]20. ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link] [11]21. Wikipedia. (n.d.). Stille reaction. Retrieved from [Link] [5]22. Mirica Group, University of Illinois. (2025, August 26). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Retrieved from [Link] [20]24. National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link] [18]25. University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

- Hartwig Group, UC Berkeley. (2004). Oxidative Additions of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23, 194-202.

- Feuerstein, M., et al. (2001). Palladium–tetraphosphine catalysed cross coupling of aryl bromides with arylboronic acids: remarkable influence of the nature of the ligand.

-

University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

-

University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from [Link] [6]32. Organic Syntheses. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Org. Synth., 88, 197.

-

University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Retrieved from [Link] [7]35. Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link] [23]36. ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. Retrieved from [Link] [27]37. Li, J.-H., et al. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(16), 5578-5580.

-

Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link] [28]39. Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link] [21]40. Nature. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link] [22]43. Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Yoneda Labs [yonedalabs.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. entegris.com [entegris.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 22. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

The Strategic Incorporation of Fluorine: A Guide to Synthesizing Bioactive Heterocycles with Fluorinated Acid Chlorides

Introduction: The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. This is not a fleeting trend, but a strategic design choice rooted in the unique physicochemical properties of the fluorine atom. Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] Consequently, a significant number of new chemical entities approved by the FDA each year are fluorinated compounds.[3] Among the diverse toolkit available to medicinal chemists, fluorinated acid chlorides and their corresponding anhydrides are powerful and versatile reagents for constructing complex, bioactive heterocyclic frameworks. These building blocks not only introduce fluorine but also serve as reactive handles for cyclization and functionalization, enabling the efficient synthesis of novel drug candidates.

This guide provides an in-depth exploration of the synthesis of bioactive heterocycles using fluorinated acid chlorides. We will delve into the mechanistic rationale behind their reactivity, provide detailed, field-proven protocols for the synthesis of key heterocyclic cores, and offer insights into the selection of appropriate fluorinated reagents to achieve desired synthetic outcomes.

The Role and Reactivity of Fluorinated Acid Chlorides

Fluorinated acid chlorides exhibit heightened electrophilicity at the carbonyl carbon compared to their non-fluorinated counterparts. The strong electron-withdrawing effect of the adjacent fluorine atoms makes the carbonyl group exceptionally susceptible to nucleophilic attack. This enhanced reactivity is a key advantage in many synthetic transformations, often allowing for reactions to proceed under milder conditions.

The general mechanism for the reaction of a fluorinated acid chloride with a binucleophilic substrate to form a heterocycle typically follows a nucleophilic acyl substitution pathway, followed by an intramolecular cyclization and dehydration sequence.

Core Synthetic Applications and Protocols

This section details the synthesis of several important classes of bioactive heterocycles using various fluorinated acid chlorides. The protocols provided are designed to be self-validating, with clear steps and explanations for key experimental choices.

Synthesis of Fluorinated Azoles: Building Blocks for Antifungals and Anti-inflammatories

Fluorinated azoles, including pyrazoles, triazoles, and imidazoles, are prevalent motifs in a wide range of pharmaceuticals. Their synthesis often leverages the high reactivity of fluorinated acylating agents.

This protocol describes a robust method for the synthesis of bistrifluoromethylated 1,2,4-triazoles, which are of interest for their potential biological activities. The key steps involve the formation of a trifluoromethylated amidrazone intermediate, followed by cyclization with trifluoroacetic anhydride (TFAA), a close relative and often-used surrogate for trifluoroacetyl chloride.[4]

Step 1: Synthesis of N'-Aryl-2,2,2-trifluoroacetimidohydrazide

-

To a solution of the appropriate N-aryl-2,2,2-trifluoroacetimidoyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add hydrazine hydrate (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N'-aryl-2,2,2-trifluoroacetimidohydrazide, which can often be used in the next step without further purification.

Step 2: Cyclization to form the 1,2,4-Triazole Ring

-

Dissolve the crude N'-aryl-2,2,2-trifluoroacetimidohydrazide (1.0 eq) in trifluoroacetic anhydride (TFAA) (3.0-5.0 eq).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and carefully quench the excess TFAA by pouring the mixture onto ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole.[4]

Causality Behind Experimental Choices: The use of TFAA in the cyclization step serves a dual purpose: it acts as a trifluoroacetylating agent and a powerful dehydrating agent, facilitating the ring closure. The excess TFAA ensures the reaction goes to completion.

Synthesis of Fluorinated Quinolones: A Staple in Antibacterial Agents

Fluoroquinolones are a critical class of broad-spectrum antibiotics. The synthesis of their core structure can be efficiently achieved through cyclization reactions involving fluorinated building blocks. While classic syntheses often build the fluorine into the aromatic ring first, fluorinated acid chlorides can be employed in the construction of the pyridone ring.

This protocol outlines the acylation of an enamine with difluoroacetyl chloride, a key step in the construction of a fluorinated quinolone scaffold.

Step 1: Formation of the Enamine

-

In a round-bottom flask, dissolve the starting aniline derivative (1.0 eq) and a suitable ketone (e.g., acetone, 1.2 eq) in toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Once the formation of the enamine is complete (as monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

Step 2: Acylation with Difluoroacetyl Chloride

-

Cool the solution of the enamine to 0 °C under an inert atmosphere.

-

Slowly add a solution of difluoroacetyl chloride (1.1 eq) in anhydrous toluene.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product is the acylated enamine, which can then be subjected to thermal or acid-catalyzed cyclization to form the dihydroquinolone ring system.

Synthesis of Fluorinated Benzimidazoles: Anthelmintic and Antiviral Applications

Fluorinated benzimidazoles are an important class of bioactive compounds with a wide range of therapeutic applications. Their synthesis can be readily achieved by the condensation of o-phenylenediamines with fluorinated carboxylic acid derivatives.

This protocol describes a straightforward one-pot synthesis of 2-(trifluoromethyl)benzimidazole from o-phenylenediamine and trifluoroacetic acid, which can be activated in situ to the acid chloride or anhydride.

-

In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) in polyphosphoric acid (PPA).

-

Add trifluoroacetic acid (1.2 eq) to the mixture.

-

Heat the reaction mixture to 140-160 °C for 4-6 hours.

-

Cool the reaction mixture to approximately 80 °C and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(trifluoromethyl)benzimidazole.

Data Presentation

| Fluorinated Acid Chloride | Heterocyclic Product | Typical Starting Materials | Key Reaction Conditions | Reference |

| Trifluoroacetyl Chloride/Anhydride | 1,2,4-Triazoles | N-Aryltrifluoroacetimidoyl chloride, Hydrazine | Reflux in excess TFAA | [4] |

| Difluoroacetyl Chloride | Dihydroquinolones | Anilines, Ketones | Acylation of enamine intermediate | General Method |

| Trifluoroacetic Acid (in situ activation) | Benzimidazoles | o-Phenylenediamines | High temperature in PPA | General Method |

| Chloroacetyl Chloride | Pyrazolines | Chalcones, Hydrazine Hydrate | Condensation reaction | [5] |

Visualization of Synthetic Pathways

Diagram 1: General Synthesis of Fluorinated Heterocycles

Caption: General workflow for synthesizing bioactive heterocycles using fluorinated acid chlorides.

Diagram 2: Synthesis of 1,2,4-Triazoles

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Acyl Substitution with Acid Chlorides

Welcome to the technical support center for optimizing nucleophilic substitutions with acid chlorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions. The guidance herein is based on established chemical principles and extensive field experience to ensure you can achieve optimal yield and purity in your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

You've run your reaction, but TLC/LC-MS analysis shows little to no formation of the desired product. What could be the problem?

Probable Causes & Solutions:

-

Poor Nucleophile Reactivity: The nucleophile may not be strong enough to attack the electrophilic carbonyl carbon of the acid chloride effectively.

-

Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more reactive conjugate base.[1][2] This can be achieved by adding a non-nucleophilic base to the reaction mixture. For instance, when reacting an acid chloride with an amine, using two equivalents of the amine or one equivalent of the amine and one equivalent of a sacrificial base like triethylamine or pyridine is common practice.[3] The second equivalent of the amine or the sacrificial base neutralizes the HCl by-product, preventing it from protonating the reacting amine.[3]

-

-

Degradation of the Acid Chloride: Acid chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture.[4][5][6]

-

Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent premature hydrolysis of the starting material.[4]

-

-

Steric Hindrance: Bulky groups on either the nucleophile or the acid chloride can sterically hinder the nucleophilic attack, significantly slowing down the reaction.[7][8]

-

Solution: If possible, consider using a less hindered nucleophile or acid chloride. Alternatively, increasing the reaction temperature or using a catalyst may help overcome the steric barrier.

-

-

Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.

-

Solution: For reactions involving anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or THF are often preferred.[9] These solvents solvate the cation, leaving the "naked" anion highly reactive.[9][10] Polar protic solvents, such as water or alcohols, can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[9][11][12]

-

Issue 2: Formation of a Symmetrical Anhydride as a Major By-product

You observe a significant amount of a symmetrical anhydride derived from your starting carboxylic acid, diminishing the yield of your desired product.

Probable Cause & Solution:

-

Reaction with Carboxylate: If the starting acid chloride contains unreacted carboxylic acid, or if some of the acid chloride hydrolyzes during the reaction, the resulting carboxylate can act as a nucleophile. This carboxylate will attack another molecule of the acid chloride to form a symmetrical acid anhydride.[3][4][13][14][15]

-

Solution 1: Purification of Acid Chloride: Ensure the acid chloride is pure and free from the starting carboxylic acid. This can often be achieved by distillation.

-

Solution 2: Use of a Non-Nucleophilic Base: When a base is required, use a non-nucleophilic one like pyridine or triethylamine.[3][16] These bases will scavenge the HCl produced during the reaction without competing with your primary nucleophile.[8][17]

-

Issue 3: Double Addition of Nucleophile

When using strong nucleophiles like Grignard reagents or organolithiums, you observe the formation of a tertiary alcohol instead of the expected ketone.

Probable Cause & Solution:

-

High Reactivity of the Intermediate Ketone: Strong, "hard" nucleophiles like Grignard reagents and organolithiums react very quickly with the initially formed ketone.[3] The ketone intermediate is often more reactive towards these nucleophiles than the starting acid chloride, leading to a second nucleophilic addition.[3][15]

-

Solution 1: Use a Weaker Organometallic Reagent: Employ a less reactive organometallic reagent, such as an organocuprate (Gilman reagent).[3] These "softer" nucleophiles are generally selective for the acid chloride and will stop at the ketone stage.

-

Solution 2: Low-Temperature Conditions: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes allow for the isolation of the ketone by slowing down the second addition.

-

Issue 4: Racemization of Chiral Centers

For substrates with a chiral center alpha to the carbonyl group (e.g., amino acids), you observe a loss of stereochemical purity in the product.

Probable Cause & Solution:

-

Formation of an Enol or Ketene Intermediate: The acidic alpha-proton can be removed under basic conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, causing racemization. Alternatively, in the presence of a base, an oxazolone intermediate can form with N-protected amino acid chlorides, which is prone to racemization.[18]

-

Solution 1: Use of Coupling Reagents: For sensitive substrates like amino acids, it is often better to avoid converting them to acid chlorides. Instead, use peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond directly from the carboxylic acid.[18]

-

Solution 2: Mild Reaction Conditions: If the acid chloride route is necessary, use very mild, non-nucleophilic bases and low temperatures to minimize the risk of deprotonation at the alpha-carbon. Some specialized protecting groups can also help prevent racemization.[19]

-

Frequently Asked Questions (FAQs)

Q1: Why are acid chlorides so reactive compared to other carboxylic acid derivatives?

Acid chlorides are the most reactive of the common carboxylic acid derivatives.[2][5][20] This high reactivity is due to two main factors:

-

Inductive Effect: Both the chlorine and oxygen atoms are highly electronegative, withdrawing electron density from the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][5][21][22]

-

Excellent Leaving Group: The chloride ion (Cl⁻) is a very weak base and therefore an excellent leaving group.[2][5] The stability of the leaving group is a key factor in the overall rate of nucleophilic acyl substitution.[7]

Q2: What is the role of a base, like pyridine or triethylamine, in these reactions?

A non-nucleophilic base is often added to reactions of acid chlorides for two primary reasons:

-

To Neutralize HCl: The reaction of an acid chloride with a nucleophile containing an acidic proton (like an alcohol or amine) produces hydrogen chloride (HCl) as a byproduct.[16][17][21] This strong acid can cause unwanted side reactions or protonate the nucleophile, rendering it inactive.[8][16][17] A base like pyridine or triethylamine will neutralize the HCl as it is formed.[3][8][16]

-

To Act as a Catalyst: In some cases, particularly with less reactive nucleophiles, a base can act as a catalyst by deprotonating the nucleophile, making it more potent.[1][7]

Q3: How do I choose the right solvent for my reaction?

The choice of solvent is critical for optimizing your reaction. Here's a general guide:

| Solvent Type | Examples | Recommended for | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | General purpose, especially with neutral or moderately reactive nucleophiles. | These solvents are polar enough to dissolve the reactants but do not significantly solvate and deactivate the nucleophile.[9][12] |

| Non-Polar Aprotic | Hexane, Toluene | Reactions where polarity might interfere or for specific solubility requirements. | Generally less common for these reactions unless dictated by the specific properties of the reactants. |

| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Not generally recommended. | These solvents can act as nucleophiles themselves, leading to hydrolysis or alcoholysis of the acid chloride.[4][9][23][24] They also solvate and deactivate nucleophiles through hydrogen bonding.[9][10][11] |

Q4: I need to perform a reaction with an amine that also has a hydroxyl group. How can I achieve selectivity?

Amines are generally more nucleophilic than alcohols.[14] Therefore, in a molecule containing both an amine and a hydroxyl group, the amine will preferentially react with the acid chloride.[14] To ensure this selectivity:

-

Control Stoichiometry: Use only one equivalent of the acid chloride.

-

Low Temperature: Running the reaction at a lower temperature will favor the more kinetically favorable reaction with the more nucleophilic amine.

If the hydroxyl group is more reactive for some reason or if absolute selectivity is required, you may need to use a protecting group strategy.

Q5: What are protecting groups and when should I use them for amines?

Protecting groups are used to temporarily block a reactive functional group to prevent it from participating in a reaction.[25] For amines, this is particularly important in peptide synthesis or when other reactive sites in the molecule need to be targeted.[18][25] Common amine protecting groups include:

-

Boc (tert-Butoxycarbonyl): Installed using Boc anhydride and removed with a strong acid like trifluoroacetic acid (TFA).[18]

-

Cbz (Carboxybenzyl): Installed using benzyl chloroformate and removed by catalytic hydrogenation.[18]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but removed with a mild base like piperidine.[19]

By converting the amine to a less nucleophilic carbamate, you can direct the acid chloride to react with another nucleophilic site.[18][26]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Ester from an Acid Chloride and an Alcohol

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine (1.1 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acid Chloride: Slowly add the acid chloride (1.05 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with a dilute aqueous HCl solution to neutralize excess pyridine. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of an Amide from an Acid Chloride and a Primary Amine

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (2.2 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C.

-

Addition of Acid Chloride: Slowly add a solution of the acid chloride (1.0 eq.) in anhydrous DCM to the stirred amine solution. A precipitate of the amine hydrochloride salt will likely form.[27]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Filter the reaction mixture to remove the amine hydrochloride salt, washing the solid with a small amount of DCM. Combine the filtrates and wash with dilute aqueous HCl (to remove excess amine), followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

Visualizations

Reaction Mechanism and Troubleshooting Logic

Reactivity Ladder of Carboxylic Acid Derivatives

References

-

4.5: Nucleophilic acyl substitution reactions - Chemistry LibreTexts. (2023, September 21). Chemistry LibreTexts. [Link]

-

Nucleophilic Acyl Substitution. (2022, February 18). BYJU'S. [Link]

-

Video: Preparation of Acid Anhydrides. (n.d.). JoVE. [Link]

-

Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson. (n.d.). Sketchy. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). Online.fliphtml5.com. [Link]

-

11.8 Chemistry of Acid Anhydrides. (n.d.). OERTX. [Link]

-

Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. (n.d.). uomustansiriyah.edu.iq. [Link]

-

Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. [Link]

-

4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]

-

7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]

-

Reactions of Acid Anhydrides. (n.d.). Reactory. [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

-

Amino Acid-Protecting Groups. (2009, April 13). ACS Publications. [Link]

-

23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. [Link]

-

21.4: Chemistry of Acid Halides. (2024, September 30). Chemistry LibreTexts. [Link]

-

Chapter 8 Amino Protecting Groups. (n.d.). [Link]

-

Why are nucleophilic acyl subsitutions favored by a basic solution? (2020, August 3). Reddit. [Link]

-

Nucleophilic Acyl Substitution Reactions and Their Mechanisms. (2025, July 22). TLDL. [Link]

-

Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). [Link]

-

20.17: Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). Chemistry Steps. [Link]

-

How to stop hydrolysis of an acyl chloride in aquous solution? (2018, August 6). ResearchGate. [Link]

-

The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. [Link]

-

Chemistry Acid Chloride. (n.d.). SATHEE - IIT Kanpur. [Link]

- Process for preparing acid anhydrides. (n.d.).

-

Video: Acid Halides to Carboxylic Acids: Hydrolysis. (n.d.). JoVE. [Link]

-

Acid Chloride Reactions. (n.d.). AK Lectures. [Link]

-

Nucleophilic Acyl Substitutions of Anhydrides with Protic Nucleophiles Catalyzed by Amphoteric, Oxomolybdenum Species. (2005, January 25). ACS Publications. [Link]

-

Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. (n.d.). ResearchGate. [Link]

-

The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. (2024, November 6). PMC. [Link]

-

Hydrolysis of an acid chloride. (2020, September 30). YouTube. [Link]

-

Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. [Link]

-

22.3: Reaction of acyl derivatives with weak nucleophiles. (2020, July 1). Chemistry LibreTexts. [Link]

-

Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise. [Link]

-

Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Need help in optimizing amide formation through acyl chloride pathway. (2025, July 15). Reddit. [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions. (2024, March 17). Chemistry LibreTexts. [Link]

-

11.5 Nucleophilic Acyl Substitution Reactions. (n.d.). NC State University Libraries. [Link]

-

Nucleophilic Acyl Substitution Reactions and Their Mechanisms. (2025, July 22). TLDL. [Link]

-

reaction between acyl chlorides and water - addition / elimination. (n.d.). Chemguide. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson [sketchy.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. users.wfu.edu [users.wfu.edu]

- 13. jove.com [jove.com]

- 14. 11.8 Chemistry of Acid Anhydrides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Thieme E-Books & E-Journals [thieme-connect.de]

- 27. reddit.com [reddit.com]

Proper storage conditions to maintain 3-Bromo-2,4-difluorobenzoyl chloride purity

Welcome to the technical support guide for 3-Bromo-2,4-difluorobenzoyl chloride (CAS No: 151982-51-3). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find essential information on the proper storage and handling of this compound to maintain its purity and ensure the integrity of your experimental results. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of 3-Bromo-2,4-difluorobenzoyl chloride, providing explanations grounded in its chemical properties.

Q1: What is the primary cause of degradation for 3-Bromo-2,4-difluorobenzoyl chloride?

The primary degradation pathway for 3-Bromo-2,4-difluorobenzoyl chloride is hydrolysis.[1][2][3][4] As an acyl chloride, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms.[1][2][3] This makes it extremely susceptible to nucleophilic attack by water, even atmospheric moisture.[5][6][7] This reaction is often vigorous and results in the formation of the corresponding carboxylic acid (3-Bromo-2,4-difluorobenzoic acid) and hydrochloric acid gas.[4][8] The presence of these impurities can significantly impact the outcome of subsequent reactions.

Q2: What are the ideal storage temperature and atmospheric conditions?

For optimal stability, 3-Bromo-2,4-difluorobenzoyl chloride should be stored in a cool, dry, and well-ventilated area.[6][7][9][10] Recommended storage temperatures are typically between 2-8°C.[9] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[6][7][8] The container must be tightly sealed to maintain this inert environment.[6][9][10]

Q3: The material has turned from a clear liquid to a slightly yellow or has solidified. Is it still usable?

A change in color to a light yellow or solidification of the liquid may indicate some level of degradation or the presence of impurities. While slight discoloration might not always signify a complete loss of reactivity, it is a strong indicator that the purity has been compromised. If the material has solidified, it could be due to the formation of the higher melting point carboxylic acid byproduct. It is highly recommended to assess the purity of the material using analytical techniques such as NMR or GC-MS before proceeding with your experiment. For critical applications, using a fresh, unopened container is advisable.

Q4: What materials should be avoided when handling or storing this compound?

Due to its high reactivity, 3-Bromo-2,4-difluorobenzoyl chloride is incompatible with a range of substances. Water and moisture are the most critical to avoid.[6][7] Additionally, it will react with strong oxidizing agents, strong bases, and alcohols.[6][7][10] Therefore, ensure all glassware and equipment are thoroughly dried before use, and avoid using solvents that contain reactive functional groups unless they are part of the intended reaction.

II. Troubleshooting Guide

This section provides a problem-solution framework for common issues encountered during the use of 3-Bromo-2,4-difluorobenzoyl chloride.

Problem 1: Inconsistent or low yields in acylation reactions.

-

Possible Cause 1: Degradation of the starting material. As previously mentioned, exposure to moisture can lead to the hydrolysis of the acyl chloride, reducing the amount of active reagent available for your reaction.

-

Solution:

-

Verify Purity: Before use, check the purity of the 3-Bromo-2,4-difluorobenzoyl chloride, especially if the container has been opened previously.

-

Inert Atmosphere Handling: Handle the reagent under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Use Fresh Reagent: If degradation is suspected, use a new, unopened bottle of the reagent.

-

-

-

Possible Cause 2: Presence of moisture in the reaction setup. Trace amounts of water in your solvent or on your glassware can consume the acyl chloride.

-

Solution:

-

Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

-

Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

-

Inert Reaction Conditions: Set up and run the reaction under a positive pressure of an inert gas like nitrogen or argon.

-

-

Problem 2: Formation of unexpected byproducts.

-

Possible Cause: Reaction with nucleophilic impurities. If your reaction mixture contains unintended nucleophiles, the highly reactive acyl chloride can react with them to form various byproducts.

-

Solution:

-

Purify Starting Materials: Ensure all other reactants and solvents are of high purity and free from nucleophilic contaminants.

-

Controlled Addition: Add the 3-Bromo-2,4-difluorobenzoyl chloride slowly to the reaction mixture, potentially at a reduced temperature, to control the reaction and minimize side reactions.

-

-

Below is a troubleshooting workflow to diagnose and resolve issues with 3-Bromo-2,4-difluorobenzoyl chloride.

III. Recommended Storage and Handling Protocols

To ensure the longevity and purity of 3-Bromo-2,4-difluorobenzoyl chloride, adhere to the following protocols.

Summary of Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[9] | Slows down potential degradation reactions. |

| Atmosphere | Inert (Nitrogen or Argon)[6][7][8] | Prevents hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, original container[6][9][10] | Maintains inert atmosphere and prevents contamination. |

| Location | Cool, dry, well-ventilated area[6][7][9][10] | Ensures stability and safety. |

| Incompatibilities | Water, strong oxidizing agents, strong bases, alcohols[6][7][10] | Highly reactive nature of the acyl chloride. |

Protocol for Aliquoting Under Inert Atmosphere

This protocol outlines the steps for safely aliquoting the reagent to minimize exposure to air and moisture.

-

Preparation:

-

Gather all necessary glassware (e.g., syringe, needles, receiving flask with a septum) and oven-dry them for at least 4 hours at 120°C.

-

Allow the glassware to cool to room temperature in a desiccator.

-

Ensure your inert gas source (nitrogen or argon) is ready with a manifold or balloon setup.

-

-

Inerting the System:

-

Assemble the receiving flask with a septum and purge with inert gas for several minutes.

-

Purge the syringe and needle with inert gas by drawing and expelling the gas multiple times.

-

-

Transfer:

-

Carefully open the main container of 3-Bromo-2,4-difluorobenzoyl chloride under a positive flow of inert gas.

-

Quickly insert a needle connected to the inert gas source to maintain a positive pressure.

-

Insert the purged syringe needle through the septum of the main container and slowly draw the desired volume of the liquid.

-

Withdraw the syringe and immediately insert it into the septum of the prepared receiving flask.

-

Dispense the liquid into the receiving flask.

-

-

Storage of Aliquot:

-

Once the transfer is complete, remove the syringe and the inert gas needle from the receiving flask.

-

Seal the septum of the aliquoted flask with paraffin film for extra protection.

-

Store the aliquot under the same recommended conditions as the main container.

-

-

Main Container Resealing:

-

Securely reseal the main container, ensuring the cap is tight.

-

Wrap the cap and neck of the bottle with paraffin film.

-

Return the main container to its designated storage location.

-

The following diagram illustrates the workflow for proper aliquoting.

IV. References

-

Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Retrieved from

-

33.3 Acyl chlorides Study Notes - IITian Academy. (n.d.). Retrieved from

-

Acyl Chlorides and Acid Anhydrides | chemrevise. (n.d.). Retrieved from

-

10.7 The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown's Chemistry. (n.d.). Retrieved from

-

Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support. (n.d.). Retrieved from

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

-

Safety Data Sheet - ChemScene. (2023, July 7). Retrieved from

-

SAFETY DATA SHEET - TCI Chemicals. (2025, June 27). Retrieved from

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24). Retrieved from

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Retrieved from

-

SAFETY DATA SHEET - Fisher Scientific. (2009, January 16). Retrieved from

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. 33.3 Acyl chlorides Study Notes [iitianacademy.com]

- 3. chemrevise.org [chemrevise.org]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Support Center: Purification Protocols for 3-Bromo-2,4-difluorobenzoyl Chloride